4(Z),7(Z)-Decadienoic acid

Description

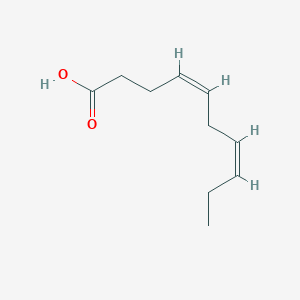

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z)-deca-4,7-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQVVSKJFRPIIP-CWWKMNTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 4(Z),7(Z)-Decadienoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

4(Z),7(Z)-decadienoic acid is a polyunsaturated fatty acid that has been identified in various biological contexts, including as a component of the cloacal gland secretions of the tuatara (Sphenodon punctatus) and as a metabolite in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] Despite its presence in nature, the precise de novo biosynthetic pathway for this compound has not been fully elucidated in any organism. This technical guide synthesizes the current understanding of fatty acid metabolism in insects and other organisms to propose a putative biosynthetic pathway.[4] It provides a framework for the key enzymatic steps, presents representative quantitative data for the enzyme classes involved, details the experimental protocols required to investigate this pathway, and offers visualizations of the proposed metabolic and experimental workflows.

Introduction to Fatty Acid Biosynthesis in Organisms

The synthesis of fatty acids is a fundamental metabolic process. In many organisms, particularly insects, it begins with the precursor acetyl-CoA, which is converted into saturated fatty acid chains by the coordinated action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[4][5] The diversity of fatty acids arises from subsequent modifications, including elongation, chain shortening, and, most importantly, desaturation.

Fatty acid desaturases (FADs) are a critical class of enzymes that introduce double bonds into specific positions of the acyl chain, thereby producing mono- and polyunsaturated fatty acids.[6] These enzymes exhibit remarkable specificity in terms of the position and stereochemistry of the double bond they create. The biosynthesis of complex fatty acids, such as insect pheromones, often involves a series of desaturation and chain-modification steps to produce the final active molecule.[7]

Proposed Biosynthetic Pathway of this compound

Given the absence of direct experimental evidence for the biosynthesis of this compound, we propose a hypothetical pathway based on established principles of fatty acid metabolism. This putative pathway begins with the C10 saturated fatty acid, decanoic acid (capric acid), a common product of the fatty acid synthase complex. The formation of the two cis (Z) double bonds at the Δ4 and Δ7 positions likely proceeds through two sequential desaturation steps catalyzed by specific fatty acid desaturases.

The proposed pathway is as follows:

-

De Novo Synthesis: Decanoyl-CoA is synthesized from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.

-

First Desaturation (Putative Δ4-Desaturase): A putative Δ4-desaturase introduces the first double bond at the C-4 position of decanoyl-CoA, forming (Z)-4-decenoyl-CoA.

-

Second Desaturation (Putative Δ7-Desaturase): A second, putative Δ7-desaturase acts on (Z)-4-decenoyl-CoA to introduce a double bond at the C-7 position, yielding the final product, 4(Z),7(Z)-decadienoyl-CoA.

-

Hydrolysis: The final fatty acid is released from its CoA ester by a thioesterase.

This proposed sequence is based on the common mechanism of action for fatty acid desaturases, which are known to act on acyl-CoA substrates. The existence and substrate specificity of the proposed Δ4 and Δ7 desaturases acting on a C10 backbone would need to be confirmed experimentally.

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data on Key Enzyme Classes

While specific kinetic data for the enzymes involved in this compound biosynthesis are not available, the following tables summarize representative quantitative data for the enzyme classes that are putatively involved. This data is drawn from studies on analogous pathways, such as insect pheromone biosynthesis, and serves to provide a baseline for expected enzyme efficiencies.

Table 1: Representative Kinetic Parameters of Fatty Acid Synthases (FAS)

| Substrate | Organism/System | Km (µM) | Vmax or kcat | Reference |

|---|---|---|---|---|

| Acetyl-CoA | Spodoptera litura | 10-50 | Not Reported | [5] |

| Malonyl-CoA | Insect Fat Body | 5-20 | Not Reported |[5] |

Table 2: Representative Kinetic Parameters of Fatty Acyl-CoA Desaturases

| Enzyme (Class) | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|---|

| Δ11-Desaturase | Tetradecanoyl-CoA | (Z)-11-Tetradecenoyl-CoA | 15-30 | 200-500 | [7] |

| Δ9-Desaturase | Stearoyl-CoA | Oleoyl-CoA | 5-15 | 1000-2500 | [8] |

| Δ5-Desaturase | Tetradecanoyl-CoA | (Z)-5-Tetradecenoyl-CoA | 20-40 | 150-400 |[7] |

Note: The kinetic values presented are approximate ranges derived from literature on various insect desaturases and are intended for comparative purposes only.

Experimental Protocols for Pathway Elucidation

The investigation and confirmation of the proposed biosynthetic pathway for this compound would require a multi-faceted experimental approach. The following protocols outline the key methodologies.

Protocol 1: Identification of Candidate Genes via Transcriptomics

-

Tissue Collection: Dissect the specific tissue or gland hypothesized to produce the fatty acid (e.g., pheromone glands in insects, cloacal gland in tuatara).

-

RNA Extraction: Immediately extract total RNA from the collected tissue using a standard Trizol or column-based method. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Bioinformatic Analysis: Assemble the transcriptome and annotate the genes. Specifically search for homologs of known fatty acid synthases, desaturases, elongases, and thioesterases by sequence similarity (BLAST) and conserved domain analysis.

Protocol 2: Functional Characterization in a Heterologous System

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., putative desaturases) from cDNA using PCR and clone them into a suitable expression vector (e.g., for yeast or insect cells).

-

Heterologous Expression: Transform the expression constructs into a host organism that does not produce the target fatty acid, such as Saccharomyces cerevisiae or Sf9 insect cells.

-

Substrate Feeding: Culture the transformed cells and supplement the medium with the proposed precursor fatty acid (e.g., decanoic acid).

-

Lipid Extraction: After a period of incubation, harvest the cells, and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Product Analysis by GC-MS: Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products by comparing their retention times and mass spectra to authentic standards of the expected products (e.g., 4(Z)-decenoic acid and this compound).

Protocol 3: In Vivo Labeling Studies

-

Precursor Synthesis: Synthesize an isotopically labeled precursor, such as [1-¹³C]decanoic acid or [D₁₉]decanoic acid.

-

Administration: Introduce the labeled precursor into the organism, either through injection or by incorporating it into the diet.

-

Incubation and Extraction: Allow time for the organism to metabolize the precursor. Then, collect the relevant tissue and perform a total lipid extraction as described above.

-

Mass Spectrometry Analysis: Analyze the extracted and derivatized fatty acids by GC-MS. The incorporation of the isotopic label into the intermediates and the final product will confirm the metabolic pathway and the precursor-product relationships.

Caption: Experimental workflow for elucidating the biosynthesis pathway.

Conclusion

The biosynthesis of this compound represents an intriguing area of fatty acid metabolism that remains to be fully explored. Based on the well-established principles of de novo fatty acid synthesis and subsequent desaturation, a plausible hypothetical pathway involving the sequential action of putative Δ4 and Δ7 desaturases on a C10 precursor is proposed. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to investigate and ultimately elucidate this pathway. A definitive understanding of this process will not only contribute to fundamental knowledge in biochemistry and chemical ecology but may also open avenues for the biotechnological production of this and other novel fatty acids for various applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted Genome Mining Reveals the Biosynthetic Gene Clusters of Natural Product CYP51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. An Acyl Carrier Protein Gene Affects Fatty Acid Synthesis and Growth of Hermetia illucens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Physiological Role of 4(Z),7(Z)-Decadienoic Acid: An Uncharted Territory in Cellular Processes

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

4(Z),7(Z)-Decadienoic acid, a lesser-known polyunsaturated fatty acid (PUFA), has emerged in specific biological contexts, yet its precise physiological role in cellular processes remains largely enigmatic. This technical guide synthesizes the current, albeit limited, understanding of this molecule, highlighting its established associations and the significant knowledge gaps that present opportunities for future research. While a comprehensive picture of its cellular functions is yet to be painted, this document serves as a foundational resource for scientists and researchers venturing into the study of this intriguing fatty acid.

Introduction

This compound is a C10:2 polyunsaturated fatty acid, characterized by the presence of two cis double bonds at the fourth and seventh carbon positions.[1][2] Unlike more extensively studied fatty acids, its metabolic pathways, cellular targets, and physiological significance are not well-documented. The current body of scientific literature primarily points to its presence as an endogenous metabolite and its association with a specific metabolic disorder.

Known Biological Occurrences and Associations

The most significant clinical association of this compound is its elevated concentration in the plasma of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3] MCAD deficiency is an inborn error of fatty acid metabolism, preventing the body from converting certain fats into energy. The accumulation of this compound in these patients suggests it is an intermediate or a byproduct of an alternative metabolic pathway that becomes prominent when the primary beta-oxidation pathway is impaired. However, whether this accumulation is a passive consequence of the enzymatic block or if the molecule itself contributes to the pathophysiology of the disease remains an open and critical question.

Beyond its clinical relevance in MCAD deficiency, this compound has also been identified as a component of the cloacal gland secretions of the tuatara (Sphenodon punctatus).[4][5] The function of this fatty acid in the tuatara's chemical communication or defense mechanisms is not understood.

Potential, yet Unexplored, Cellular Roles

Given its structure as a polyunsaturated fatty acid, one can speculate on several potential roles for this compound in cellular processes, though these remain to be experimentally validated:

-

Signaling Molecule: Like other PUFAs, it could act as a precursor to signaling molecules, analogous to how arachidonic acid is a precursor for eicosanoids.

-

Membrane Component: It could be incorporated into cellular membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.

-

Gene Regulation: It might act as a ligand for nuclear receptors, thereby modulating gene expression related to lipid metabolism or inflammation.

Gaps in Knowledge and Future Research Directions

The current understanding of this compound is in its infancy. To elucidate its physiological role, the following areas require intensive investigation:

-

Biosynthesis and Metabolism: The precise enzymatic pathways leading to the synthesis and degradation of this compound are unknown. Identifying these pathways is fundamental to understanding its regulation.

-

Cellular Uptake and Trafficking: How this fatty acid is transported into cells and directed to specific organelles is a critical piece of the puzzle.

-

Identification of Cellular Receptors and Targets: Determining if this compound interacts with specific proteins, such as receptors or enzymes, will be key to unraveling its mechanism of action.

-

Functional Consequences of Accumulation: In the context of MCAD deficiency, it is crucial to investigate whether elevated levels of this compound have cytotoxic effects or disrupt cellular signaling.

Methodological Approaches for Future Investigation

To address the existing knowledge gaps, a multi-pronged experimental approach will be necessary.

Experimental Workflow for Elucidating Biosynthesis and Metabolism

The following workflow outlines a potential strategy to identify the metabolic pathways associated with this compound.

Caption: Workflow for tracing the metabolic fate of precursors to identify the biosynthetic and degradation pathways of this compound.

Conclusion

This compound stands as a molecule of interest primarily due to its association with MCAD deficiency. However, its broader physiological significance is a vast, unexplored landscape. The lack of detailed studies on its cellular functions, signaling pathways, and metabolic regulation presents a significant opportunity for novel discoveries in the field of lipid biology. Future research, employing modern analytical and molecular biology techniques, is essential to unlock the secrets of this enigmatic fatty acid and its potential role in health and disease. For drug development professionals, a deeper understanding of its pathological role in MCAD deficiency could unveil new therapeutic targets. For researchers and scientists, it represents a frontier in our understanding of the complex and varied roles of fatty acids in cellular life.

References

Unraveling the Chemical Signals: The Role of 4(Z),7(Z)-Decadienoic Acid in Tuatara Cloacal Gland Secretions

For Immediate Release

A comprehensive analysis of the chemical composition of tuatara (Sphenodon punctatus) cloacal gland secretions has identified 4(Z),7(Z)-decadienoic acid as a key constituent of a complex lipid mixture. While the precise, isolated function of this specific fatty acid remains an area for future investigation, current research strongly suggests its contribution to a sophisticated system of chemical communication for individual recognition among these unique reptiles.

Researchers, scientists, and professionals in drug development will find in this technical guide a detailed overview of the current understanding of tuatara cloacal gland secretions, with a specific focus on the fatty acid components. The lipophilic content of these secretions is predominantly composed of triacylglycerols, which are esters derived from glycerol (B35011) and a variety of medium-chain fatty acids.[1][2]

Data Presentation: Composition of Fatty Acids

The cloacal gland secretions of the tuatara are characterized by a complex blend of twelve major medium-chain fatty acids. These acids are conjugated to glycerol in various combinations, resulting in a highly diverse and individual-specific chemical signature.[1][2] The individual mixtures of glycerides can contain up to 100 different components and appear to be stable over several years, supporting the hypothesis of their role in individual recognition.[1][2]

While precise quantitative data on the relative abundance of each fatty acid is not extensively detailed in the current body of published research, the identified major fatty acid constituents are listed below.

Table 1: Major Fatty Acids Identified in Tuatara Cloacal Gland Secretions

| Code | Fatty Acid Name |

| A | Octanoic acid |

| B | (E)-Oct-4-enoic acid |

| C | (Z)-Oct-4-enoic acid |

| D | (4E,6Z)-Octa-4,6-dienoic acid (Tuataric acid) |

| E | (R)-2,6-Dimethylheptanoic acid |

| F | (R)-2,6-Dimethylhept-5-enoic acid |

| G | (Z)-Dec-4-enoic acid |

| H | (4Z,7Z)-Deca-4,7-dienoic acid |

| I | (R)-3,7-Dimethyloct-6-enoic acid |

| J | (R)-4,8-Dimethylnon-7-enoic acid |

| K | (2R,6S)-2,6,10-Trimethylundec-9-enoic acid |

| L | (2R,5E)-2,6,10-Trimethylundeca-5,9-dienoic acid |

Source: Adapted from Composition of the Cloacal Gland Secretion of Tuatara, Sphenodon punctatus.[1][2]

The Function of Cloacal Gland Secretions: A Pheromonal Role

In reptiles, cloacal gland secretions are widely recognized as playing a crucial role in chemical communication, mediating behaviors such as species and individual recognition, mate choice, and territorial marking. The complex and individually unique nature of the fatty acid profile in tuatara cloacal secretions strongly points towards a similar function. This chemical "bouquet" likely serves as a stable identifier for each animal.

The specific contribution of this compound to this chemical signal is not yet understood in isolation. It is probable that the perception and interpretation of the signal by other tuatara rely on the entire mixture of compounds rather than a single molecule. The volatility and stability of each fatty acid, including this compound, would contribute to the overall scent profile and its persistence in the environment.

Experimental Protocols

The identification and characterization of the fatty acids in tuatara cloacal gland secretions were primarily achieved through a combination of solvent extraction, transesterification, and gas chromatography-mass spectrometry (GC/EI-MS).

Sample Collection and Extraction

-

Secretion Collection: Cloacal gland secretions were obtained from tuatara.

-

Solvent Extraction: The lipophilic components of the secretion were extracted using a suitable organic solvent such as dichloromethane (B109758) (CH₂Cl₂).

Chemical Analysis Workflow

The following diagram outlines the general workflow for the analysis of the fatty acid composition of the cloacal gland secretions.

Transesterification

To analyze the fatty acid composition, the triacylglycerols were subjected to transesterification. This chemical process converts the fatty acid esters of glycerol into fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.

Gas Chromatography-Mass Spectrometry (GC/EI-MS)

The resulting FAMEs were then separated, identified, and quantified using Gas Chromatography coupled with Electron Ionization Mass Spectrometry.

-

Gas Chromatography (GC): Separates the different FAMEs based on their boiling points and interactions with the stationary phase of the chromatography column.

-

Mass Spectrometry (MS): Fragments the individual FAME molecules and measures the mass-to-charge ratio of the fragments, allowing for the determination of their molecular structure and identification.

The structures of the identified fatty acids were further confirmed by comparison with synthetically produced reference compounds.[1][2]

Proposed Signaling Mechanism: A Hypothesis

While no specific signaling pathway for this compound has been identified, a hypothetical model for the role of cloacal gland secretions in tuatara communication can be proposed.

References

Potential Signaling Properties of 4(Z),7(Z)-Decadienoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4(Z),7(Z)-Decadienoic acid is a polyunsaturated medium-chain fatty acid (MCFA) with a largely uncharacterized role in cellular signaling. As a component of the cloacal gland secretions of the tuatara (Sphenodon punctatus) and a metabolite that is elevated in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, its biological functions are of growing interest. While direct experimental evidence for the signaling properties of this compound is currently limited, its structural characteristics as both a PUFA and an MCFA suggest it may interact with key signaling pathways known to be modulated by other fatty acids. This technical guide consolidates the current understanding of fatty acid signaling, presenting potential pathways for this compound, detailed experimental protocols for investigation, and a framework for future research.

Introduction to this compound

This compound is a C10:2 polyunsaturated fatty acid. Its presence in the unique cloacal gland secretions of the tuatara suggests a potential role in chemical communication or defense[1][2]. Furthermore, its accumulation in the plasma of individuals with MCAD deficiency points to its involvement in fatty acid metabolism and potential off-target effects when metabolic pathways are disrupted[3]. Given the established roles of other MCFAs and PUFAs in cellular signaling, it is hypothesized that this compound may act as a signaling molecule, influencing inflammatory responses, metabolic regulation, and immune cell function.

Potential Signaling Pathways

Based on the known biological activities of structurally related fatty acids, two primary signaling hubs are proposed for this compound: G protein-coupled receptors (GPCRs) on the cell surface and nuclear receptors that modulate gene expression. Additionally, its polyunsaturated nature suggests it may influence the composition and function of plasma membrane microdomains.

G Protein-Coupled Receptor (GPCR) Activation

Medium-chain fatty acids are known agonists of G protein-coupled receptors, particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Activation of GPR40 by fatty acids typically leads to the activation of the Gαq/11 signaling cascade, resulting in increased intracellular calcium and subsequent cellular responses, such as insulin (B600854) secretion from pancreatic β-cells[4][5][6].

Hypothesized GPR40 Signaling Pathway for this compound

Caption: Hypothesized GPR40 activation by this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Polyunsaturated fatty acids are well-established ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation[7][8]. Upon ligand binding, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

Potential PPARγ Signaling Pathway for this compound

Caption: Potential PPARγ-mediated gene regulation.

Modulation of T-Cell Signaling via Lipid Rafts

Polyunsaturated fatty acids can be incorporated into the plasma membrane of immune cells, such as T-cells, altering the composition and function of lipid rafts. These membrane microdomains are crucial for the spatial organization of signaling molecules during T-cell activation. PUFAs have been shown to displace key Src family kinases, like Lck and Fyn, from lipid rafts, thereby suppressing T-cell signal transduction[9][10][11].

Workflow for Investigating Lipid Raft Modulation

Caption: Experimental workflow for lipid raft analysis.

Quantitative Data from Related Fatty Acids

While specific quantitative data for this compound is not yet available, the following tables summarize data from studies on other medium-chain and polyunsaturated fatty acids, providing a benchmark for future experiments.

Table 1: GPR40 Activation by Medium-Chain Fatty Acids

| Fatty Acid | Carbon Chain | EC₅₀ (µM) | Cell Line | Assay | Reference |

|---|---|---|---|---|---|

| Octanoic Acid (C8) | 8 | 143 | Chem-1 (GPR40 expressing) | IP1 Accumulation | [4][12] |

| Decanoic Acid (C10) | 10 | 47.15 | Chem-1 (GPR40 expressing) | IP1 Accumulation | [4][12] |

| Linoleic Acid | 18:2 | ~5 | STC-1 | CCK Secretion | [13] |

| α-Linolenic Acid | 18:3 | ~5 | STC-1 | CCK Secretion |[13] |

Table 2: PPARγ Activation by Various Fatty Acids

| Fatty Acid | Type | Activation Assay | Cell Line | Notes | Reference |

|---|---|---|---|---|---|

| 9-HODE | Oxidized PUFA | Luciferase Reporter | - | Potent agonist | [1][14] |

| 13-HODE | Oxidized PUFA | Luciferase Reporter | - | Potent agonist | [1][14] |

| Oleic Acid | MUFA | Luciferase Reporter | - | Activator | [2] |

| Linoleic Acid | PUFA (n-6) | Luciferase Reporter | - | Activator |[2] |

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid signaling and can be applied to the investigation of this compound.

GPR40 Activation Assay (Intracellular Calcium Mobilization)

Objective: To determine if this compound can activate GPR40 and induce a downstream calcium response.

Materials:

-

HEK293 cells stably expressing human GPR40.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution (in DMSO or ethanol).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection.

Procedure:

-

Cell Plating: Seed GPR40-expressing HEK293 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Assay: Place the plate in the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

-

Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

-

Compound Injection: Automatically inject a solution of this compound at various concentrations.

-

Data Acquisition: Immediately after injection, record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium flux.

-

Analysis: The change in fluorescence (F/F₀) is calculated to determine the extent of calcium mobilization. Dose-response curves can be generated to calculate the EC₅₀.

Isolation of Detergent-Resistant Membranes (Lipid Rafts)

Objective: To investigate whether this compound treatment alters the association of signaling proteins with lipid rafts in T-cells.

Materials:

-

Jurkat T-cells or primary T-lymphocytes.

-

RPMI-1640 medium supplemented with FBS.

-

This compound.

-

TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors.

-

1% Triton X-100 in TNE buffer.

-

Sucrose solutions (80%, 30%, and 5% w/v in TNE).

-

Ultracentrifuge and swing-bucket rotor.

Procedure:

-

Cell Culture and Treatment: Culture T-cells in the presence or absence of this compound for 24-48 hours.

-

Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in ice-cold 1% Triton X-100 in TNE buffer and incubate on ice for 30 minutes.

-

Sucrose Gradient Preparation: In an ultracentrifuge tube, create a discontinuous sucrose gradient. Start by mixing the cell lysate with an equal volume of 80% sucrose to achieve a 40% sucrose concentration. Carefully layer 30% sucrose and then 5% sucrose on top.

-

Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. The detergent-resistant membranes (lipid rafts) will be located at the interface between the 5% and 30% sucrose layers due to their low buoyant density[15][16][17].

-

Protein Analysis: Precipitate the proteins from each fraction (e.g., with trichloroacetic acid). Analyze the protein content of each fraction by Western blotting using antibodies against lipid raft markers (e.g., Flotillin-1, LAT) and key signaling proteins (e.g., Lck, Fyn)[10][18].

PPARγ Ligand Binding Assay (TR-FRET)

Objective: To determine if this compound can directly bind to the PPARγ ligand-binding domain (LBD).

Materials:

-

Human recombinant PPARγ-LBD tagged with GST.

-

Terbium-labeled anti-GST antibody.

-

Fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone).

-

Assay buffer.

-

This compound.

-

384-well low-volume plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Assay Setup: In a 384-well plate, combine the GST-PPARγ-LBD, the terbium-labeled anti-GST antibody, and the fluorescently labeled ligand.

-

Compound Addition: Add varying concentrations of this compound (the competitor ligand).

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

TR-FRET Reading: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescent acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by this compound. IC₅₀ values can be determined from the dose-response curve.

Future Directions and Conclusion

The signaling properties of this compound remain an open area for investigation. The technical framework provided here offers a starting point for researchers to explore its potential roles in cellular communication. Key future research should focus on:

-

Direct Receptor Binding Studies: Utilizing the protocols outlined above to definitively identify receptor targets such as GPR40 and PPARs.

-

Functional Cellular Assays: Moving beyond binding to assess the functional consequences of receptor activation, such as changes in gene expression, cell proliferation, and inflammatory mediator release.

-

In Vivo Studies: Investigating the physiological effects of this compound in animal models of metabolic and inflammatory diseases.

-

Lipidomic Analysis: Characterizing the incorporation of this compound into cellular membranes and its impact on lipid raft composition and integrity.

References

- 1. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro binding of human and rat PPAR alpha, beta/delta, and gamma receptors to PFAS, fatty acids, and clofibric acid | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPAR-pan activation induces hepatic oxidative stress and lipidomic remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Omega-3 fatty acids, lipid rafts, and T cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Polyunsaturated fatty acids inhibit T cell signal transduction by modification of detergent-insoluble membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inventbiotech.com [inventbiotech.com]

- 17. Isolation of Membrane Rafts and Signaling Complexes | Springer Nature Experiments [experiments.springernature.com]

- 18. n-3 polyunsaturated fatty acids suppress the localization and activation of signaling proteins at the immunological synapse in murine CD4+ T cells by affecting lipid raft formation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4(Z),7(Z)-Decadienoic Acid: An In-depth Technical Guide for Identification in Novel Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the identification, quantification, and characterization of 4(Z),7(Z)-decadienoic acid in novel biological systems. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and conceptual frameworks to investigate the potential roles of this polyunsaturated fatty acid in various biological contexts. The guide details advanced analytical techniques, hypothetical biosynthetic and signaling pathways, and robust experimental workflows. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding.

Introduction to this compound

This compound is a polyunsaturated fatty acid (PUFA) with the chemical formula C10H16O2.[1] While not as extensively studied as other fatty acids, it has been identified in specific biological contexts, suggesting unique physiological roles. It is a known component of the cloacal gland secretion of the tuatara (Sphenodon punctatus) and has been observed at elevated levels in the plasma of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[2][3][4][5] The emergence of this fatty acid in distinct biological systems warrants further investigation into its biosynthesis, mechanism of action, and potential as a biomarker or therapeutic agent.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to explore the presence and function of this compound in novel biological matrices, from microbial cultures to animal tissues.

Hypothetical Biosynthesis and Signaling Pathways

While the precise biosynthetic and signaling pathways of this compound are not yet fully elucidated, we can propose hypothetical models based on known mechanisms of polyunsaturated fatty acid metabolism.[6][7][8][9][10][11][12][13][14][15]

Proposed Biosynthetic Pathway

The synthesis of this compound likely involves a series of desaturation and elongation steps, common in the production of other PUFAs.[6][8][11][12][14] In many organisms, these reactions are catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes.[6][11][12] A plausible pathway could start from a shorter saturated fatty acid precursor, such as capric acid (C10:0), and undergo sequential desaturations to introduce the double bonds at the Δ4 and Δ7 positions. Alternatively, it could be derived from the β-oxidation of longer-chain PUFAs. In some microorganisms, PUFA synthesis occurs via a polyketide synthase (PKS) pathway, which represents another potential route for the formation of this compound.[7][9][16][17][18]

Proposed Signaling Pathway

Free fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs).[19][20][21][22][23] It is plausible that this compound could bind to a currently unidentified or known fatty acid-sensing GPCR on the cell surface. This interaction would likely trigger a downstream signaling cascade, potentially involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then elicit various cellular responses, such as calcium mobilization and protein kinase C (PKC) activation, ultimately influencing gene expression and cellular function.

Experimental Protocols for Identification and Quantification

The accurate identification and quantification of this compound in biological samples requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for this purpose.[24][25][26][27]

Sample Preparation from Biological Matrices

The initial step involves the extraction of total lipids from the biological sample, followed by derivatization to convert the fatty acids into their more volatile methyl esters (FAMEs) for GC-MS analysis.[25][28][29][30]

Materials:

-

Biological sample (e.g., microbial cell pellet, plasma, tissue homogenate)

-

Internal standard (e.g., heptadecanoic acid or a deuterated analog of the target analyte)

-

Chloroform:Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

BF3-methanol (14%) or anhydrous HCl in methanol (1.25 M)

-

Saturated sodium bicarbonate solution

Protocol:

-

Homogenization (for tissues): Homogenize a known weight of tissue in a suitable buffer.

-

Lipid Extraction (Bligh & Dyer method):

-

To the sample, add a known amount of internal standard.

-

Add 3 volumes of chloroform:methanol (2:1, v/v) and vortex vigorously.

-

Add 1 volume of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1 mL of BF3-methanol or anhydrous HCl in methanol.

-

Incubate at 60°C for 30 minutes.

-

Cool to room temperature and add 1 mL of hexane and 0.5 mL of water.

-

Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with a saturated sodium bicarbonate solution.

-

Transfer the final hexane layer to a clean vial for GC-MS analysis.

-

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

Typical GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial 100 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis:

-

Identification: The identification of the this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard. A calibration curve should be generated using a series of known concentrations of a this compound standard.

Experimental Workflow for Novel Identification

The process of identifying a novel bioactive compound like this compound in a new biological system can be systematically approached using a multi-step workflow. This workflow integrates sample cultivation, extraction, analytical identification, and bioactivity screening.[31][32][33][34][35]

References

- 1. (4Z,7Z)-deca-4,7-dienoic acid | C10H16O2 | CID 129850585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MCAD [gmdi.org]

- 4. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 5. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]

- 6. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbes: A Hidden Treasure of Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Frontiers | Deciphering and engineering the polyunsaturated fatty acid synthase pathway from eukaryotic microorganisms [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gsartor.org [gsartor.org]

- 13. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Actions and mechanisms of polyunsaturated fatty acids on voltage-gated ion channels [frontiersin.org]

- 15. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyunsaturated fatty acid biosynthesis in myxobacteria: different PUFA synthases and their product diversity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Bacterial Long-Chain Polyunsaturated Fatty Acids: Their Biosynthetic Genes, Functions, and Practical Use | MDPI [mdpi.com]

- 19. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lipidmaps.org [lipidmaps.org]

- 25. benchchem.com [benchchem.com]

- 26. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 27. researchgate.net [researchgate.net]

- 28. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. gcms.cz [gcms.cz]

- 30. Leibniz Institute DSMZ: Cellular Fatty Acids [dsmz.de]

- 31. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies. (2018) | Evelyn Rampler | 80 Citations [scispace.com]

- 33. Item - A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies - American Chemical Society - Figshare [acs.figshare.com]

- 34. academic.oup.com [academic.oup.com]

- 35. researchgate.net [researchgate.net]

4(Z),7(Z)-Decadienoic Acid: A Key Biomarker and Potential Pathogenic Molecule in Fatty Acid Oxidation Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4(Z),7(Z)-decadienoic acid, a polyunsaturated fatty acid that accumulates in certain fatty acid oxidation (FAO) disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details the metabolic origins of this unusual fatty acid, its role as a diagnostic biomarker, and its potential contribution to the pathophysiology of FAO disorders. We present quantitative data from patient studies, detailed experimental protocols for its analysis, and visual representations of the relevant metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Fatty Acid Oxidation Disorders and the Significance of this compound

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or metabolic stress. Inborn errors of FAO are a group of genetic disorders, each characterized by a deficiency in a specific enzyme or transport protein involved in this pathway. These deficiencies lead to a blockage in the breakdown of fatty acids, resulting in energy deficiency and the accumulation of toxic intermediate metabolites.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common FAO disorder. It is caused by mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme, which is responsible for the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids (C6-C12). A key biochemical hallmark of MCAD deficiency is the accumulation of specific medium-chain fatty acids and their derivatives in blood and urine. Among these, this compound has emerged as a significant, albeit unusual, biomarker.

This guide focuses on the critical role of this compound in the context of FAO disorders, providing a technical resource for its study and its implications for disease pathology and therapeutic development.

Quantitative Data on this compound in MCAD Deficiency

The concentration of this compound is significantly elevated in the plasma of individuals with MCAD deficiency compared to healthy controls. The following table summarizes quantitative data from a key study by Onkenhout et al. (1995) that first identified and quantified this metabolite in patients.

| Analyte | Patient Group | Concentration Range (μmol/L) | Mean Concentration (μmol/L) ± SD | Control Group Concentration Range (μmol/L) |

| 4,7-Decadienoic acid (10:2) | MCAD Deficiency (n=9) | 0.5 - 5.3 | 2.1 ± 1.6 | Not Detected |

| cis-4-Decenoic acid (10:1) | MCAD Deficiency (n=9) | 1.8 - 14.2 | 6.5 ± 4.2 | Not Detected |

Data sourced from Onkenhout, W., et al. (1995). Identification and quantification of intermediates of unsaturated fatty acid metabolism in plasma of patients with fatty acid oxidation disorders. Clinical Chemistry, 41(10), 1467-1474.[1][2][3]

Metabolic Pathway of this compound Formation

In MCAD deficiency, the impaired beta-oxidation of common dietary unsaturated fatty acids, such as linoleic acid (C18:2 n-6), leads to the formation of unusual metabolites. The accumulation of this compound is a direct consequence of the blocked metabolic flux. The proposed pathway involves the initial cycles of beta-oxidation of linoleic acid, which proceeds normally until a medium-chain acyl-CoA intermediate is formed that requires the action of MCAD. Due to the enzyme deficiency, this intermediate is diverted into an alternative pathway, leading to the formation and release of this compound into the circulation.

Pathophysiological Role and Cellular Effects

The accumulation of this compound and other medium-chain fatty acids is believed to contribute to the clinical manifestations of MCAD deficiency, which include hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and death. While the precise mechanisms of toxicity are still under investigation, several potential cellular effects have been proposed:

-

Mitochondrial Dysfunction: The accumulation of unusual fatty acyl-CoA esters can impair mitochondrial function by inhibiting other mitochondrial enzymes, uncoupling oxidative phosphorylation, and inducing the mitochondrial permeability transition, which can lead to apoptosis.

-

Oxidative Stress: The metabolism of these unsaturated fatty acids may generate reactive oxygen species (ROS), leading to oxidative damage to cellular components, including lipids, proteins, and DNA.

-

Disruption of Cellular Signaling: Fatty acids can act as signaling molecules, and their abnormal accumulation may disrupt various signaling pathways. While direct evidence for this compound is limited, other fatty acids are known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Experimental Protocols: Quantification of this compound in Plasma

The following protocol is a generalized procedure for the analysis of this compound in plasma by gas chromatography-mass spectrometry (GC-MS), based on methodologies described in the literature.[4][5][6][7]

5.1. Materials and Reagents

-

Plasma samples

-

Internal standard (e.g., deuterated decanoic acid)

-

Hexane (B92381), analytical grade

-

Methanol, analytical grade

-

Hydrochloric acid (HCl)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.2. Sample Preparation

-

Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Addition: To a known volume of plasma (e.g., 100 µL), add a known amount of the internal standard.

-

Hydrolysis (for total fatty acids): For the analysis of total fatty acids (free and esterified), perform an alkaline hydrolysis (e.g., with methanolic KOH) followed by acidification. For free fatty acids, this step can be omitted.

-

Extraction:

-

Acidify the sample with HCl.

-

Extract the fatty acids with hexane by vigorous vortexing.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the extraction step to ensure complete recovery.

-

-

Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS).

-

Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to convert the fatty acids to their volatile trimethylsilyl (B98337) (TMS) esters.

-

-

Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the sample in a small volume of hexane for GC-MS analysis.

5.3. GC-MS Analysis

-

Gas Chromatograph:

-

Column: Use a suitable capillary column for fatty acid methyl ester (FAME) or TMS-ester analysis (e.g., a polar-phase column).

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the different fatty acids. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.

-

-

Mass Spectrometer:

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and internal standard.

-

Conclusion and Future Directions

This compound is a valuable biomarker for the diagnosis of MCAD deficiency and potentially other FAO disorders. Its accumulation reflects the underlying metabolic block and may contribute to the pathophysiology of these conditions. Further research is needed to fully elucidate the specific cellular and molecular mechanisms of its toxicity. A deeper understanding of these processes will be crucial for the development of novel therapeutic strategies aimed at mitigating the harmful effects of this and other toxic metabolites in FAO disorders. This could include approaches to reduce its production, enhance its detoxification, or counteract its downstream cellular effects. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this important molecule and its role in metabolic disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Identification and quantification of intermediates of unsaturated fatty acid metabolism in plasma of patients with fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 5. jfda-online.com [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

Methodological & Application

Application Note and Protocol for the Quantification of 4(Z),7(Z)-Decadienoic Acid in Plasma by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(Z),7(Z)-Decadienoic acid is a polyunsaturated fatty acid that has been identified as a component of the cloacal gland secretions of the tuatara (Sphenodon punctatus)[1][2]. While its physiological role in humans is not well-characterized, the accurate quantification of fatty acids in plasma is crucial for various research areas, including diagnostics, nutritional studies, and drug development. This document provides a detailed protocol for the quantification of total this compound in human plasma using gas chromatography-mass spectrometry (GC-MS). The methodology is adapted from established protocols for the analysis of other polyunsaturated fatty acids in similar biological matrices[3][4][5].

The protocol involves the release of this compound from its esterified forms through hydrolysis, followed by derivatization to enhance its volatility and thermal stability for GC-MS analysis. An internal standard is used to ensure accurate quantification.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Experimental Protocols

Materials and Reagents

-

This compound standard (≥98% purity)

-

This compound-d5 (internal standard)[6]

-

Methanol (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

-

Sodium sulfate (B86663) (anhydrous)

-

Human plasma (collected in EDTA- or heparin-containing tubes)

Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., polar, cyanopropyl-based column)[8]

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator

-

Autosampler vials with inserts

Sample Preparation

-

Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (this compound-d5) at a known concentration.

-

Alkaline Hydrolysis: Add 1 mL of 0.5 M methanolic NaOH. Vortex thoroughly and incubate at 60°C for 30 minutes to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids)[4].

-

Acidification: After cooling to room temperature, acidify the mixture to a pH of approximately 3-4 by adding 0.5 mL of 1 M HCl.

-

Liquid-Liquid Extraction: Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes to separate the layers. Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice more, pooling the hexane extracts.

-

Drying and Evaporation: Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation): To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS. Cap the vial tightly, vortex, and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters[7][9].

-

Sample Transfer: After cooling, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Column: Highly polar cyanopropyl silicone column (e.g., Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm film thickness)[5]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 250°C, hold for 10 minutes

-

-

MS Transfer Line: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

The specific ions to be monitored for the TMS derivative of this compound and its deuterated internal standard should be determined by injecting a derivatized standard and examining the resulting mass spectrum. The molecular ion and characteristic fragment ions should be selected.

Data Presentation

Calibration Curve and Quantification

A calibration curve should be prepared by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the plasma samples is then determined from this calibration curve.

Method Validation Summary

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. Representative data are presented in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | To be determined empirically |

| Limit of Quantification (LOQ) | To be determined empirically |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Signaling Pathway

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways involving this compound in plasma or any other biological system. Therefore, a diagram for a signaling pathway cannot be provided at this time. Further research is required to elucidate the biological functions of this fatty acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma by GC-MS. The method, which includes sample preparation, derivatization, and GC-MS analysis, is based on established and reliable techniques for fatty acid analysis. This protocol can be a valuable tool for researchers and professionals in various scientific disciplines.

References

- 1. 4(Z),7(Z)-Decadienoic acid_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schebb-web.de [schebb-web.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. agilent.com [agilent.com]

- 9. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-Based Separation of Decadienoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decadienoic acids are a group of unsaturated fatty acids with a ten-carbon chain and two double bonds. Various positional and geometric (cis/trans) isomers of decadienoic acid exist, each potentially exhibiting unique biological activities. For instance, certain isomers play roles in cellular signaling pathways, while others are investigated for their therapeutic potential. The accurate separation and quantification of these isomers are crucial for understanding their specific functions and for the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of fatty acid isomers. This application note provides a detailed protocol for the separation of decadienoic acid isomers using reversed-phase HPLC and offers guidance on the separation of enantiomeric forms.

Challenges in Isomer Separation

The primary challenge in the HPLC separation of decadienoic acid isomers lies in their similar physicochemical properties. Geometric isomers (e.g., cis-trans isomers) and positional isomers (e.g., 2,4-decadienoic acid vs. 7,9-decadienoic acid) often have very close hydrophobicity, leading to co-elution on standard reversed-phase columns.[1] Achieving baseline separation requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature.

Experimental Protocols

Protocol 1: Separation of Geometric and Positional Isomers of Decadienoic Acid

This protocol describes a reversed-phase HPLC method suitable for the separation of common geometric and positional isomers of decadienoic acid.

Materials and Reagents:

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% phosphoric acid or formic acid (for MS compatibility).

-

Mobile Phase B: Acetonitrile with 0.1% phosphoric acid or formic acid (for MS compatibility).

-

Sample Solvent: Methanol or a mixture of mobile phases A and B.

-

Standards: Analytical standards of the decadienoic acid isomers of interest.

Sample Preparation:

For complex samples, a lipid extraction followed by saponification to free the fatty acids may be necessary. For simpler matrices, dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric Acid |

| Gradient | 60% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Data Analysis:

Identify the peaks corresponding to the different decadienoic acid isomers based on the retention times of the analytical standards. Quantify the isomers by creating a calibration curve using standards of known concentrations.

Expected Results:

This method should provide good separation of several decadienoic acid isomers. The elution order is generally dependent on the polarity, with more polar isomers (often cis isomers) eluting earlier than less polar isomers (trans isomers). The exact retention times and resolution will depend on the specific column and HPLC system used.

Protocol 2: Chiral Separation of Decadienoic Acid Enantiomers (Screening Approach)

The separation of enantiomers requires a chiral stationary phase (CSP). Since the optimal CSP for a new compound is often unknown, a screening approach using several different types of chiral columns is recommended.

Materials and Reagents:

-

HPLC System: As in Protocol 1.

-

Chiral Columns:

-

Polysaccharide-based columns (e.g., Chiralpak® IA, IC, AD, AS).

-

Macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ V2).

-

-

Mobile Phases (for screening):

-

Normal Phase: n-Hexane / 2-Propanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) for acidic compounds.

-

Reversed Phase: Acetonitrile / Water with 0.1% Formic Acid or an appropriate buffer.

-

Polar Organic Mode: Acetonitrile / Methanol mixtures.

-

-

Sample Solvent: A solvent compatible with the chosen mobile phase.

-

Standard: A racemic mixture of the decadienoic acid of interest.

Screening Procedure:

-

Prepare a solution of the racemic decadienoic acid in a suitable solvent.

-

Sequentially screen the different chiral columns with the selected mobile phases.

-

Monitor the chromatograms for the separation of the single peak of the racemate into two distinct peaks corresponding to the two enantiomers.

-

Once partial or complete separation is achieved, optimize the mobile phase composition (e.g., by varying the ratio of the solvents or the concentration of the acidic modifier) to improve the resolution.

Data Presentation

The following tables summarize expected and hypothetical quantitative data for the separation of decadienoic acid isomers. Actual results may vary depending on the specific experimental conditions.

Table 1: Representative HPLC Data for Geometric Isomer Separation

| Isomer | Retention Time (min) | Resolution (Rs) |

| (2Z,4E)-Decadienoic acid | 15.2 | - |

| (2E,4E)-Decadienoic acid | 16.5 | 2.1 |

| (2E,4Z)-Decadienoic acid | 17.8 | 2.3 |

| (2Z,4Z)-Decadienoic acid | 18.9 | 1.9 |

Note: The data in this table is illustrative and based on typical elution patterns. Actual retention times and resolution will vary.

Table 2: Chiral Column Screening Guide for Decadienoic Acid Enantiomers

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Potential for Separation |

| Polysaccharide (e.g., Chiralpak® IA, IC) | Normal Phase (Hexane/IPA) or Reversed Phase (ACN/Water) | High |

| Macrocyclic Glycopeptide (e.g., Chirobiotic™ V2) | Reversed Phase (ACN/Water with acid) | Good |

| Pirkle-type (e.g., (S,S)-Whelk-O 1) | Normal Phase (Hexane/Ethanol) | Moderate |

Mandatory Visualization

Caption: Experimental workflow for HPLC analysis of decadienoic acid isomers.

Caption: Logical workflow for developing a chiral HPLC separation method.

Discussion and Troubleshooting

-

UV Detection: Decadienoic acids with conjugated double bonds (e.g., 2,4-decadienoic acid) exhibit strong UV absorbance, typically in the range of 260-270 nm. Non-conjugated isomers will have weaker absorbance at lower wavelengths. A PDA detector is recommended to determine the optimal detection wavelength for each isomer.

-

Improving Resolution of Geometric Isomers: If co-elution of cis/trans isomers is observed on a C18 column, several strategies can be employed:

-

Lowering the temperature: This can sometimes enhance the separation of isomers.

-

Using a different stationary phase: Phenyl-hexyl or cholesterol-based columns can offer different selectivity for geometric isomers.[1]

-

Silver-Ion HPLC (Ag+-HPLC): Incorporating silver ions into the mobile phase or using a silver-ion impregnated column can significantly improve the separation of cis and trans isomers due to the interaction of silver ions with the double bonds.

-

-

Chiral Separation: The separation of enantiomers is based on the formation of transient diastereomeric complexes with the chiral stationary phase. The choice of mobile phase is critical and can dramatically affect the enantioselectivity. For acidic compounds like decadienoic acid, the addition of a small amount of a strong acid (like TFA) to the mobile phase is often necessary to ensure good peak shape and interaction with the CSP.

Conclusion

The HPLC methods outlined in this application note provide a robust starting point for the separation and quantification of decadienoic acid isomers. For the separation of geometric and positional isomers, a reversed-phase C18 column with a water/acetonitrile gradient containing an acidic modifier is a reliable approach. For the more challenging separation of enantiomers, a systematic screening of various chiral stationary phases is recommended. Careful method development and optimization are key to achieving the desired resolution for these closely related compounds, enabling more accurate and detailed research in the fields of drug development and life sciences.

References

Application Note: Synthesis and Use of Deuterium-Labeled 4(Z),7(Z)-Decadienoic Acid for Metabolic Tracer Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] Deuterium-labeled compounds, in particular, serve as excellent tracers for elucidating metabolic pathways and are increasingly utilized in drug development to study absorption, distribution, metabolism, and excretion (ADME).[3] This application note describes the synthesis of deuterium-labeled 4(Z),7(Z)-decadienoic acid and its application in tracer studies to investigate fatty acid metabolism. This compound is a polyunsaturated fatty acid that has been identified as a component of the cloacal gland secretion in the tuatara (Sphenodon punctatus) and is found to be elevated in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[4][5]

Synthesis of Deuterium-Labeled this compound

A common and effective method for introducing deuterium (B1214612) into organic molecules is through hydrogen-deuterium (H-D) exchange reactions catalyzed by a metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).[6][7] This approach allows for the late-stage introduction of deuterium into the molecule.

A plausible synthetic route for deuterium-labeled this compound involves the H-D exchange of the non-deuterated fatty acid using a palladium on carbon (Pd/C) catalyst with D₂O. For targeted labeling, multi-step synthesis from deuterated starting materials can also be employed.[8] A commercially available version is this compound-d5.[9][10]

Applications in Tracer Studies

Deuterium-labeled fatty acids are invaluable tools for in vivo and in vitro studies of lipid metabolism.[2][11][12] Once introduced into a biological system, the metabolic fate of the labeled fatty acid can be traced by detecting the deuterium enrichment in its various metabolic products. This allows for the investigation of processes such as:

-

Desaturation and Elongation: Tracking the conversion of the initial fatty acid into longer and more unsaturated fatty acids.[13]

-

Beta-oxidation: Monitoring the breakdown of the fatty acid for energy production.[11]

-

Incorporation into Complex Lipids: Determining how the fatty acid is integrated into triglycerides, phospholipids, and cholesterol esters.[12]

The analysis of deuterium-labeled fatty acids and their metabolites is typically performed using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS).[11][13]

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled this compound via H-D Exchange

This protocol describes a general method for deuterium labeling of a fatty acid using a palladium catalyst and D₂O.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Microwave reactor or high-pressure reaction vessel

Procedure:

-

To a microwave reactor vial, add this compound (0.1 mmol), 10% Pd/C (10 mg), and D₂O (1 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 150-170°C for 1-2 hours. The optimal temperature and time should be determined empirically.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude deuterium-labeled product.

-

Purify the product using column chromatography on silica (B1680970) gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the degree and location of deuterium incorporation.

Protocol 2: In Vivo Tracer Study in a Rodent Model

This protocol outlines a general procedure for an in vivo tracer study using deuterium-labeled this compound in rats.

Materials:

-

Deuterium-labeled this compound

-

Vehicle for administration (e.g., corn oil)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the rats overnight (12-16 hours) with free access to water.

-

Prepare a dosing solution of deuterium-labeled this compound in the vehicle.

-

Administer the dosing solution to the rats via oral gavage.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours) into EDTA tubes.[11]

-

Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Protocol 3: Analysis of Deuterium-Labeled Fatty Acids in Plasma by HPLC-ESI-MS

This protocol details the extraction and analysis of fatty acids from plasma samples.[11]

Materials:

-

Plasma samples

-

Internal standard (e.g., a commercially available deuterated fatty acid not expected to be a metabolite)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Nitrogen gas stream

-

HPLC-ESI-MS system

Procedure:

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add the internal standard.

-

Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture for 1 minute.

-

Add 200 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-